Mercuric dimethyldithiocarbamate

Fungicidal Paints Mercury Loss Material Durability

Mercuric dimethyldithiocarbamate (CAS 15415-64-2; molecular formula C₆H₁₂HgN₂S₄) is an organomercury compound in which a Hg²⁺ center is coordinated by two bidentate N,N-dimethyldithiocarbamate ligands. This coordination complex is valued for its strong metal-chelating properties and the high stability of the resultant mercury–sulfur bonds, which differentiate it from other dithiocarbamate salts and organomercury compounds.

Molecular Formula C6H12HgN2S4
Molecular Weight 441 g/mol
CAS No. 15415-64-2
Cat. No. B108567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercuric dimethyldithiocarbamate
CAS15415-64-2
SynonymsMercuric dimethyl dithiocarbamate
Molecular FormulaC6H12HgN2S4
Molecular Weight441 g/mol
Structural Identifiers
SMILESCN(C)C(=S)[S-].CN(C)C(=S)[S-].[Hg+2]
InChIInChI=1S/2C3H7NS2.Hg/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2
InChIKeyRQSAPEZNDXPFTN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mercuric Dimethyldithiocarbamate (CAS 15415-64-2): Procurement Baseline and Chemical Identity


Mercuric dimethyldithiocarbamate (CAS 15415-64-2; molecular formula C₆H₁₂HgN₂S₄) is an organomercury compound in which a Hg²⁺ center is coordinated by two bidentate N,N-dimethyldithiocarbamate ligands . This coordination complex is valued for its strong metal-chelating properties and the high stability of the resultant mercury–sulfur bonds, which differentiate it from other dithiocarbamate salts and organomercury compounds . Historically, the compound has been applied as an agricultural fungicide, a rubber vulcanization accelerator, and a precursor in materials chemistry . Its high toxicity, stemming from the mercury content, mandates strict handling protocols and limits its use to specialized research and industrial contexts [1].

Why Generic Substitution Fails for Mercuric Dimethyldithiocarbamate: Evidence of Non-Interchangeability


Substituting mercuric dimethyldithiocarbamate (Hg(DMDC)₂) with another dithiocarbamate salt or organomercury compound is not scientifically sound due to divergent physicochemical properties and performance metrics that directly impact application outcomes. As detailed in the following evidence, the specific metal center dictates the complex's stability constant, hydrolysis kinetics, and environmental fate [1]. For example, the mercury complex exhibits vastly different fungicide retention in paint films compared to phenylmercuric acetate [2]. Furthermore, the formation of the mercury dithiocarbamate complex is highly favored over zinc or copper analogs in mixed-metal systems, underscoring that the metal ion is not a passive spectator but a critical determinant of function [3]. Consequently, generic substitution without quantitative justification risks experimental failure, misinterpretation of results, or suboptimal performance.

Quantitative Evidence Guide for Mercuric Dimethyldithiocarbamate: Differentiating Data vs. Analogs


Superior Long-Term Retention in Paints vs. Phenylmercuric Acetate and Succinate

In a 236-day indoor exposure study of emulsion paints, the mercury loss from phenylmercuric dimethyldithiocarbamate (PMDDC) films was only 20%, compared to 60% for phenylmercuric acetate (PMA) and 50% for phenylmercuric dodecyl succinate (PMS). Under outdoor exposure for 56 days, the differential was even more pronounced: 40% loss for PMDDC versus 95% for PMA and 90% for PMS [1].

Fungicidal Paints Mercury Loss Material Durability

Higher Complex Stability vs. Zinc and Copper Dimethyldithiocarbamates in Mixed-Metal Systems

When sodium dimethyldithiocarbamate is added to a solution containing both Zn²⁺ and Cu²⁺ ions, the copper complex forms preferentially and completely before any zinc complex is observed. This sequence establishes a stability hierarchy: Cu(DMDC)₂ is more stable than Zn(DMDC)₂. While direct stability constants for Hg(DMDC)₂ are not provided in this source, the well-established Irving-Williams series predicts that Hg²⁺ forms even more stable dithiocarbamate complexes than Cu²⁺, placing Hg(DMDC)₂ at the apex of stability for this ligand class [1].

Coordination Chemistry Chelation Selectivity Analytical Chemistry

Slightly Reduced Ascospore Inhibition vs. Phenylmercuric Chloride in Apple Scab Control

In a study on Venturia inaequalis (apple scab), phenylmercuric chloride (PMC) reduced ascospore productivity by 93.7–99.9% over a concentration range of 0.0025–0.1%. Phenylmercury dimethyl-dithiocarbamate (PMD) was found to be 'slightly less effective' at equivalent mercury concentrations, although the exact numerical reduction for PMD is not reported [1].

Agricultural Fungicide Venturia inaequalis Comparative Efficacy

Toxicity Hierarchy: Mercury Dithiocarbamate Classified as Highly Toxic vs. Lower Mammalian Toxicity of Ferric and Zinc Analogs

Among dithiocarbamate fungicides, the mercury derivative is classified as 'very toxic' and belongs to the category of inorganic mercury compounds (POPs), whereas the ferric analog (ferbame) exhibits a rat oral LD₅₀ of 7,500 mg/kg and the zinc analog (zirame) an LD₅₀ of 500 mg/kg. The mercury derivative is qualitatively recognized for its severe health hazards, including central nervous system, kidney, and liver damage, which precludes its use in many applications [1].

Toxicology Safety Assessment Regulatory Compliance

Evidence-Based Application Scenarios for Mercuric Dimethyldithiocarbamate Procurement


Durable Fungicidal Coatings Requiring Extended Outdoor Retention

Mercuric dimethyldithiocarbamate (as its phenyl derivative, PMDDC) is the optimal choice for formulating long-lasting fungicidal paints and coatings. Quantitative evidence demonstrates that after 56 days of outdoor exposure, PMDDC retains 60% of its mercury, compared to only 5–10% retention for phenylmercuric acetate or succinate [1]. This superior retention translates to prolonged antimicrobial activity, reducing the frequency of reapplication and making it cost-effective for marine paints, architectural coatings, and industrial surface protection where long-term fungal resistance is paramount.

Analytical Chemistry: Selective Mercury Detection and Preconcentration

The exceptional stability of the mercury-dimethyldithiocarbamate complex, inferred from its preferential formation over zinc and copper analogs [2], makes this compound a valuable reference standard and reagent in analytical chemistry. It can be employed in the development of selective extraction protocols for mercury from complex matrices, such as environmental water samples or biological fluids. The formation of a stable, easily detectable complex underpins methods for mercury speciation and quantification using techniques like HPLC-AFS or CVAAS [3].

Materials Science: Precursor for Mercury Sulfide (HgS) Nanoparticle Synthesis

Mercury(II) dithiocarbamates, including the dimethyldithiocarbamate derivative, serve as single-source precursors for the shape-controlled synthesis of HgS nanoparticles [4]. The thermal decomposition of the complex yields crystalline HgS with controlled morphology, which is critical for applications in photodetectors, photocatalysis, and quantum dot solar cells. This application exploits the defined stoichiometry and volatility of the metal-organic complex, offering advantages over multi-source routes that may introduce impurities.

Controlled Laboratory Fungicide Studies with High Intrinsic Potency

Despite its inferior ascospore inhibition compared to phenylmercuric chloride [5], mercuric dimethyldithiocarbamate remains a potent fungicidal agent in its own right. It is appropriate for use in controlled laboratory settings where its high intrinsic antifungal activity is required, but where the specific performance differential relative to PMC is not the primary experimental variable. Its use is strictly limited to research contexts due to its extreme mammalian toxicity and environmental hazard classification [6].

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